5-(3-Fluoro-4-methoxyphenyl)-3-trifluoromethoxyphenol
Description
5-(3-Fluoro-4-methoxyphenyl)-3-trifluoromethoxyphenol is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a trifluoromethoxy group and a fluoro-methoxyphenyl group, which contribute to its distinct chemical behavior and biological activity.
Properties
IUPAC Name |
3-(3-fluoro-4-methoxyphenyl)-5-(trifluoromethoxy)phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F4O3/c1-20-13-3-2-8(6-12(13)15)9-4-10(19)7-11(5-9)21-14(16,17)18/h2-7,19H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNDPSIIYWQZKCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=CC(=C2)OC(F)(F)F)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00686621 | |
| Record name | 3'-Fluoro-4'-methoxy-5-(trifluoromethoxy)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00686621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261952-50-4 | |
| Record name | 3'-Fluoro-4'-methoxy-5-(trifluoromethoxy)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00686621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 5-(3-Fluoro-4-methoxyphenyl)-3-trifluoromethoxyphenol typically involves multi-step reactions. One common method includes the reaction of 3-fluoro-4-methoxyphenylboronic acid with trifluoromethoxyphenol under specific conditions. The reaction conditions often involve the use of catalysts such as palladium and bases like potassium carbonate. The process may also include purification steps such as recrystallization to obtain the final product in high purity .
Chemical Reactions Analysis
5-(3-Fluoro-4-methoxyphenyl)-3-trifluoromethoxyphenol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoromethoxy group can be replaced by other nucleophiles under appropriate conditions.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF). The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
5-(3-Fluoro-4-methoxyphenyl)-3-trifluoromethoxyphenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound has been studied for its potential antimicrobial and antitumor activities. It has shown promising results in inhibiting the growth of certain bacterial strains and cancer cells.
Medicine: Research has indicated its potential use in developing new therapeutic agents for treating diseases such as tuberculosis and cancer.
Mechanism of Action
The mechanism of action of 5-(3-Fluoro-4-methoxyphenyl)-3-trifluoromethoxyphenol involves its interaction with specific molecular targets and pathways. For instance, it has been found to inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. Additionally, the compound may interfere with cellular signaling pathways in cancer cells, inducing apoptosis and inhibiting cell proliferation .
Comparison with Similar Compounds
5-(3-Fluoro-4-methoxyphenyl)-3-trifluoromethoxyphenol can be compared with other similar compounds, such as:
3-Fluoro-4-methoxyphenylboronic acid: This compound shares the fluoro-methoxyphenyl group but lacks the trifluoromethoxy group, resulting in different chemical and biological properties.
1,3,4-Oxadiazole derivatives: These compounds often exhibit similar antimicrobial and antitumor activities but differ in their structural framework and specific functional groups.
Thiophene derivatives: These compounds are known for their diverse pharmacological properties, including anticancer and anti-inflammatory activities, but have a different core structure compared to this compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
